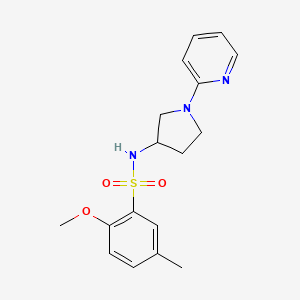

2-methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-13-6-7-15(23-2)16(11-13)24(21,22)19-14-8-10-20(12-14)17-5-3-4-9-18-17/h3-7,9,11,14,19H,8,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGXXEBLGZHWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H20N2O3S, with a molecular weight of 320.41 g/mol. It features a sulfonamide group, which is known for its biological significance, particularly in antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrrolidine derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | B. subtilis | 4.69 |

| Compound D | P. aeruginosa | 13.40 |

Antifungal Activity

In addition to antibacterial properties, pyrrolidine derivatives have shown antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity ranged from 16.69 to 78.23 µM for C. albicans, suggesting that the compound may also serve as a potential antifungal agent .

The mechanisms by which these compounds exert their biological effects are not fully understood but are believed to involve interference with bacterial cell wall synthesis and inhibition of protein synthesis pathways. The presence of the pyridine and pyrrolidine moieties in the structure may enhance the interaction with bacterial enzymes or receptors involved in these processes.

Case Studies

- In Vitro Studies : A study conducted on various pyrrolidine derivatives indicated that the introduction of halogen substituents significantly enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could be explored further for optimizing drug design .

- Clinical Relevance : In clinical settings, compounds with similar structures have been evaluated for their efficacy in treating infections caused by resistant bacterial strains. The promising results from these studies indicate a potential pathway for developing new antimicrobial therapies based on the sulfonamide structure .

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyrrolidine-pyridine substituent may enhance conformational flexibility compared to the rigid 1,5-naphthyridine core in the analog .

- The 5-methyl group on the benzene ring in the target compound could improve lipophilicity relative to the bromo-substituted intermediate (N-(5-bromo-2-methoxypyridin-3-yl)benzenesulphonamide) used in .

Pharmacological and Physicochemical Properties

Critical Differences :

Reaction Pathway Divergences

The synthesis of the analog in involves:

Boronate Formation : Using bis(pinacol)diborane and palladium catalysts (3h at 100°C) .

Coupling Reaction : With 8-(4-pyridinyl)-1,5-naphthyridin-2-yltrifluoromethanesulfonate (1h at 100°C) .

In contrast, the target compound’s synthesis would likely require:

- Pyrrolidine Functionalization : Introduction of the pyridin-2-yl group via Buchwald-Hartwig amination.

- Sulfonamide Coupling : Reaction conditions sensitive to steric hindrance from the methyl group.

Q & A

Q. What methodologies identify degradation products under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.